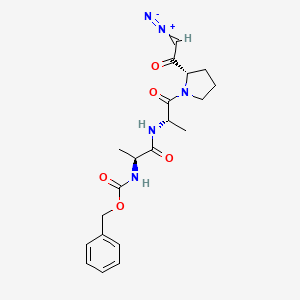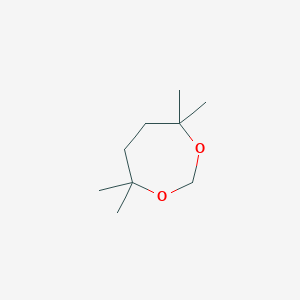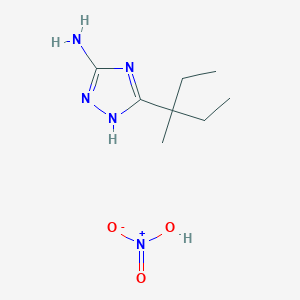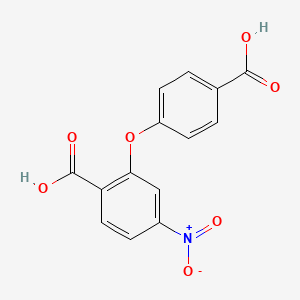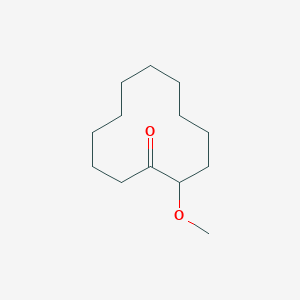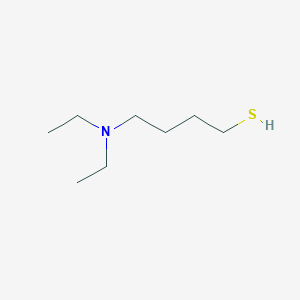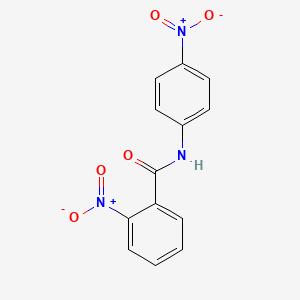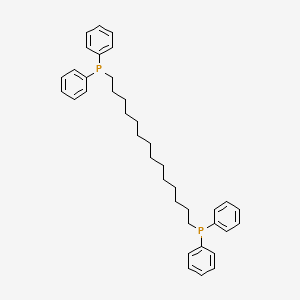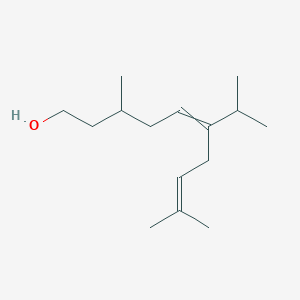
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a deca-5,8-dien-1-ol backbone, with methyl and isopropyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an appropriate alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Scientific Research Applications
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: A structurally similar compound with a hydroxyl group attached to a naphthalene ring.
γ-Eudesmol: Another alcohol with a similar molecular structure and functional groups.
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
78849-02-2 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
3,9-dimethyl-6-propan-2-yldeca-5,8-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,9,13-14,16H,7-8,10-11H2,1-5H3 |
InChI Key |
CFIYQFQHFHZMPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CCC(C)CCO)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


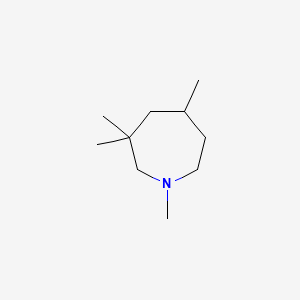
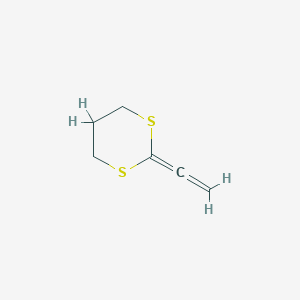
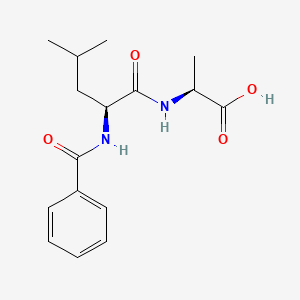
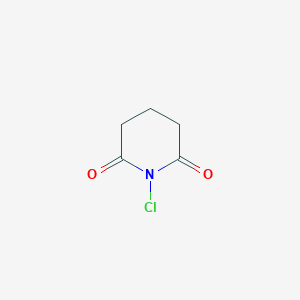
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
